Methyl 2,4-dibromobutyrate
Overview
Description
Methyl 2,4-dibromobutyrate is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol . It is a brominated ester that is commonly used as an intermediate in organic synthesis. The compound is characterized by its two bromine atoms attached to the second and fourth carbon atoms of the butyrate chain, with a methyl ester group at the terminal position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dibromobutyrate can be synthesized through the bromination of methyl butyrate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Another method involves the reaction of 2,4-dibromobutyryl bromide with methanol. This reaction is typically conducted in the presence of a base such as sodium hydroxide (NaOH) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination and esterification reactions are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as azide (N3-) to form azido derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding butyrate ester without bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Sodium Azide (NaN3): Used in substitution reactions to replace bromine atoms with azide groups.
Hydrogen (H2) and Palladium on Carbon (Pd/C): Used in reduction reactions to remove bromine atoms.
Potassium Permanganate (KMnO4): Used in oxidation reactions to convert the ester to a carboxylic acid.
Major Products Formed
2-Azido-4-bromobutyrate: Formed from the substitution reaction with sodium azide.
Butyrate Ester: Formed from the reduction reaction.
Carboxylic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 2,4-dibromobutyrate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Utilized in the preparation of stereoisomers of azetidine-2-carboxylic amide derivatives, which have potential therapeutic applications.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Mechanism of Action
The mechanism of action of methyl 2,4-dibromobutyrate involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating substitution reactions. The ester group also allows for various transformations, including hydrolysis and transesterification .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,4-dibromobutyrate: Similar structure but with a benzyl group instead of a methyl group.
Ethyl 2,4-dibromobutyrate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-bromo-2-methylpropionate: Similar ester structure but with different bromination pattern.
Uniqueness
Methyl 2,4-dibromobutyrate is unique due to its specific bromination pattern and the presence of a methyl ester group. This combination makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
methyl 2,4-dibromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHIGEQXJBMKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990491 | |
Record name | Methyl 2,4-dibromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29547-04-4, 70288-65-2 | |
Record name | 29547-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,4-dibromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dibromobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dibromo-butyric acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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